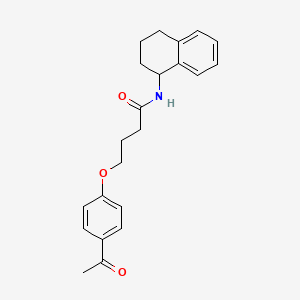

4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide

Description

4-(4-Acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is a synthetic amide derivative featuring a tetrahydronaphthalene (THN) core linked to a 4-acetylphenoxy group via a four-carbon butanamide chain.

Properties

Molecular Formula |

C22H25NO3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |

InChI |

InChI=1S/C22H25NO3/c1-16(24)17-11-13-19(14-12-17)26-15-5-10-22(25)23-21-9-4-7-18-6-2-3-8-20(18)21/h2-3,6,8,11-14,21H,4-5,7,9-10,15H2,1H3,(H,23,25) |

InChI Key |

DACPBHPXOQGMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCC(=O)NC2CCCC3=CC=CC=C23 |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is a derivative of tetrahydronaphthalene and has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including experimental data and case studies.

Chemical Structure and Properties

The chemical formula of 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is with a molecular weight of approximately 341.44 g/mol. The structure features an acetylphenoxy group attached to a butanamide chain, which is further linked to a tetrahydronaphthalene moiety.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H25N1O3 |

| Molecular Weight | 341.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene exhibit significant antitumor properties. For instance, compounds structurally related to 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

In addition to antitumor activity, the compound has been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Properties

The neuroprotective effects of tetrahydronaphthalene derivatives have also been explored. In animal models of neuroinflammation, these compounds showed promise in reducing oxidative stress and neuroinflammation markers, potentially offering new avenues for treating neurodegenerative diseases .

Case Study: Antitumor Activity

A recent experimental study assessed the antitumor efficacy of 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. For instance, compounds structurally related to 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and proliferation .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of tetrahydronaphthalene derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. A study demonstrated that specific derivatives could significantly reduce inflammation in animal models .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound class. Compounds similar to 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Modification

The synthesis of 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide typically involves multi-step organic reactions including acylation and amide formation. Modifications to the core structure can lead to variations with enhanced biological activity or reduced toxicity. For example:

| Modification | Effect |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variations in the butanamide chain | Influences solubility and bioavailability |

Case Study 1: Anticancer Efficacy

In a research study published in a peer-reviewed journal, a derivative of 4-(4-acetylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide was evaluated for its anticancer properties against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

A separate study focused on evaluating the neuroprotective effects of related tetrahydronaphthalene compounds on neuronal cell cultures exposed to oxidative stress. The findings indicated that treatment with these compounds resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Target vs. Compound 43: The target lacks the piperazine carboxamide and fluorophenyl groups present in Compound 43. Instead, it features an acetylphenoxy group, which may reduce basicity and alter binding interactions. Compound 43’s piperazine moiety likely enhances solubility due to its ionizable nitrogen atoms .

- Target vs. Butanoic Acid Derivative: The substitution of butanoic acid with butanamide in the target improves metabolic stability, as amides are generally more resistant to enzymatic hydrolysis than carboxylic acids. The acetylphenoxy group in the target may also confer greater lipophilicity compared to the methoxy group in the butanoic acid derivative .

Hypothesized Pharmacokinetic and Pharmacodynamic Implications

- Solubility: Compound 43’s piperazine and fluorophenyl groups may enhance aqueous solubility relative to the target compound, which relies on the acetylphenoxy group for polarity. The butanoic acid derivative’s carboxylic acid could further increase solubility but at the cost of metabolic instability .

- Binding Affinity: The acetylphenoxy group in the target may engage in hydrogen bonding via its ketone oxygen, whereas Compound 43’s fluorophenyl and piperazine groups could participate in hydrophobic and electrostatic interactions, respectively. These differences suggest divergent target selectivity profiles.

- Metabolic Stability: The amide linkage in the target compound is expected to confer greater stability against esterases and proteases compared to the butanoic acid derivative’s carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.